Higher Computed Lipophilicity (XLogP) vs. Unsubstituted 2-Hydroxyindan-1-one
The computed octanol-water partition coefficient (XLogP3-AA) of 2-hydroxy-2-vinylindan-1-one is 1.7, reflecting the contribution of the vinyl substituent to overall hydrophobicity [1]. This value is approximately 0.4 log units higher than the XLogP3-AA of 2-hydroxyindan-1-one (1.3), indicating measurably greater lipophilicity that can influence membrane permeability, protein binding, and chromatographic retention behavior in medicinal chemistry campaigns [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 2-Hydroxyindan-1-one (CAS 161219-32-5), XLogP3-AA = 1.3 |
| Quantified Difference | ΔXLogP = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2024.11.20 release |
Why This Matters
This lipophilicity difference is large enough to alter logD-dependent properties such as passive membrane permeability and CYP450 binding, making the vinyl-bearing compound a distinct chemical starting point for lead optimization.
- [1] PubChem Compound Summary CID 4259348: 2-Hydroxy-2-vinylindan-1-one. Computed Properties – XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/127231-13-4 (accessed 2026-05-11). View Source
- [2] PubChem Compound Summary CID 11808992: (2S)-2-hydroxy-2,3-dihydroinden-1-one. Computed Properties – XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/161219-32-5 (accessed 2026-05-11). View Source
